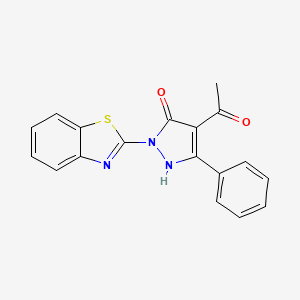

4-acetyl-2-(1,3-benzothiazol-2-yl)-5-phenyl-1H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-acetyl-2-(1,3-benzothiazol-2-yl)-5-phenyl-1H-pyrazol-3-one is a heterocyclic compound that combines the structural features of benzothiazole and pyrazolone. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both benzothiazole and pyrazolone moieties in its structure suggests that it may exhibit a range of biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-2-(1,3-benzothiazol-2-yl)-5-phenyl-1H-pyrazol-3-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with an appropriate acetylated pyrazolone derivative in the presence of a catalyst. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-2-(1,3-benzothiazol-2-yl)-5-phenyl-1H-pyrazol-3-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 4-acetyl-2-(1,3-benzothiazol-2-yl)-5-phenyl-1H-pyrazol-3-one exhibit significant antimicrobial properties. The presence of the benzothiazole moiety enhances the compound's interaction with biological targets, leading to effective inhibition of bacterial growth. Studies have demonstrated that modifications to the pyrazolone structure can yield compounds with enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro assays showed that it could inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolone derivatives. The compound has shown promise in inhibiting cancer cell proliferation in various cancer lines, including breast and colon cancer cells. The apoptotic effects were linked to the activation of caspases and the modulation of the cell cycle .

Photophysical Properties

The unique structure of this compound contributes to its photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs). Studies have reported that this compound exhibits favorable luminescence characteristics, which can be harnessed in developing efficient light-emitting materials .

Sensor Development

The compound's ability to interact with metal ions has led to its application in sensor technology. It has been explored as a chemosensor for detecting heavy metals such as lead and mercury in environmental samples. The selectivity and sensitivity of the compound make it a viable candidate for developing reliable sensing devices .

Chromatographic Applications

This compound has been utilized as a reagent in chromatographic methods for the separation and analysis of various compounds. Its ability to form stable complexes with different analytes enhances detection limits and improves resolution in techniques such as high-performance liquid chromatography (HPLC) .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-acetyl-2-(1,3-benzothiazol-2-yl)-5-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The pyrazolone ring can also contribute to the compound’s biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

2-arylbenzothiazoles: These compounds share the benzothiazole moiety and exhibit similar biological activities.

Pyrazolone derivatives: Compounds with the pyrazolone ring structure, known for their anti-inflammatory and analgesic properties.

Uniqueness

4-acetyl-2-(1,3-benzothiazol-2-yl)-5-phenyl-1H-pyrazol-3-one is unique due to the combination of benzothiazole and pyrazolone moieties in a single molecule. This structural feature may confer a broader range of biological activities and chemical reactivity compared to compounds containing only one of these moieties.

Biological Activity

4-acetyl-2-(1,3-benzothiazol-2-yl)-5-phenyl-1H-pyrazol-3-one is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with pyrazole precursors. A common synthetic route includes:

-

Starting Materials :

- Benzothiazole derivatives

- Acetylacetone or similar acetylating agents

- Phenyl hydrazine

-

Reaction Conditions :

- Solvents such as ethanol or acetone

- Catalysts may include bases like sodium ethoxide or triethylamine

- Yield and Purification : The product is typically purified through recrystallization from suitable solvents.

Antifungal Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising antifungal properties. For instance, a related compound showed significant inhibition against various fungal strains, including Fusarium oxysporum and Alternaria alternata, with minimum inhibitory concentrations (MIC) ranging from 6 to 30 µg/mL .

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| This compound | F. oxysporum | 20 |

| Related Compound A | A. alternata | 15 |

| Related Compound B | B. cinerea | 25 |

Antimicrobial Activity

In addition to antifungal properties, this compound has been evaluated for antimicrobial activity against various bacterial strains. Studies indicate that it demonstrates effective inhibition against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

The biological activity of this compound is believed to involve the disruption of cellular processes in target organisms. The compound may inhibit key enzymes involved in metabolic pathways or interfere with nucleic acid synthesis.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications in the benzothiazole and pyrazole moieties can significantly influence the biological activity. For example:

- Substituents : The presence of electron-withdrawing groups on the phenyl ring enhances antifungal activity.

- Ring Modifications : Alterations in the pyrazole ring can affect the binding affinity to target enzymes.

Case Studies

A recent study focused on synthesizing a series of benzothiazole derivatives containing pyrazole rings and evaluating their antifungal activity. The results indicated that compounds with specific substitutions exhibited enhanced activity against F. oxysporum, suggesting a promising avenue for developing new antifungal agents .

Properties

CAS No. |

309923-58-8 |

|---|---|

Molecular Formula |

C18H13N3O2S |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

4-acetyl-2-(1,3-benzothiazol-2-yl)-5-phenyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C18H13N3O2S/c1-11(22)15-16(12-7-3-2-4-8-12)20-21(17(15)23)18-19-13-9-5-6-10-14(13)24-18/h2-10,20H,1H3 |

InChI Key |

QNHBSADTWOUHPM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.